![molecular formula C17H21ClN2S B3167151 7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine CAS No. 917746-35-1](/img/structure/B3167151.png)
7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine
Overview
Description
“7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C14H17ClN2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring fused with a thieno ring, a tert-butyl group, a chloro group, and a cyclopropyl group .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine:
Pharmaceutical Research
This compound is often used in pharmaceutical research as a reference standard for testing and developing new drugs. Its unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets, aiding in the design of more effective and selective therapeutic agents .
Proteomics
In proteomics, this compound is utilized for the identification and quantification of proteins. Its specific chemical properties allow it to interact with various proteins, making it useful in mass spectrometry and other analytical techniques to study protein functions and structures .
Chemical Synthesis
The compound serves as a building block in organic synthesis. Its complex structure, which includes a cyclopropyl group and a thieno[2,3-d]pyrimidine core, makes it an interesting candidate for creating new molecules with potential biological activity. Researchers use it to synthesize novel compounds for various applications .
Catalysis
In the field of catalysis, this compound can be used as a ligand or a catalyst itself. Its unique electronic and steric properties allow it to facilitate various chemical reactions, including those that are challenging to achieve with other catalysts. This makes it valuable in industrial and academic research settings .
Material Science
Researchers in material science explore the use of this compound in developing new materials with specific properties. Its structural features can be exploited to create polymers, coatings, and other materials with enhanced performance characteristics, such as increased durability or specific electronic properties .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer, infections, and neurological disorders .
Biochemical Assays
This compound is used in biochemical assays to study enzyme activity and inhibition. Its specific interactions with enzymes make it a useful tool for understanding enzyme mechanisms and for screening potential enzyme inhibitors, which are important in drug discovery .
Toxicology Studies
In toxicology, this compound is used to assess the safety and potential toxic effects of new chemical entities. Its well-characterized properties provide a benchmark for evaluating the toxicity of other compounds, helping to ensure the safety of new drugs and chemicals .
properties
IUPAC Name |
7-tert-butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c1-17(2,3)10-6-7-11-12(8-10)21-16-13(11)14(18)19-15(20-16)9-4-5-9/h9-10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRDCTULOEREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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